molecular formula C8H9F2NO2S B13303539 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide

4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B13303539
M. Wt: 221.23 g/mol
InChI Key: OYHYNLVKGFTKAI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with a difluoromethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group to a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, often involving metal-based catalysts or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. These methods often employ commercially available reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and specific catalysts or initiators .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzene derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .

Scientific Research Applications

4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

4-(difluoromethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)7-4-2-6(3-5-7)8(9)10/h2-5,8,11H,1H3

InChI Key

OYHYNLVKGFTKAI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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